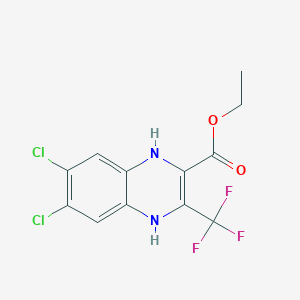

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

説明

Ethyl 6,7-dichloro-3-trifluoromethyl-1,4-dihydroquinoxaline-2-carboxylate

作用機序

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to changes that can have therapeutic effects .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities .

生物活性

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C12H9Cl2F3N2O2) features a quinoxaline backbone with specific halogenated substituents that influence its biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity against various targets.

- Glycine Receptor Modulation :

- Anticancer Activity :

- Antimicrobial Properties :

Table 1: Biological Activities of this compound

Pharmacological Applications

-

Neuroprotection :

- The compound's ability to modulate glycine receptors suggests potential applications in treating neurodegenerative diseases and conditions associated with neuronal loss.

-

Cancer Therapy :

- Given its antiproliferative properties, further investigation into its use as an adjunct therapy in cancer treatment is warranted.

-

Infection Control :

- With promising antimicrobial activity, this compound could be developed into a novel antibacterial agent or used in combination therapies to enhance efficacy against resistant strains.

科学的研究の応用

Neuropharmacology

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate is primarily studied for its effects on the central nervous system (CNS). Research indicates that compounds within the quinoxaline family can act as glycine receptor antagonists, which are crucial for modulating excitatory neurotransmission. This property suggests potential therapeutic applications in treating conditions related to neuronal excitability such as:

- Epilepsy : By inhibiting excessive neuronal firing.

- Anxiety Disorders : Modulating neurotransmitter systems to alleviate symptoms.

- Neurodegenerative Diseases : Potentially preventing neuronal loss associated with conditions like Alzheimer's and Huntington's disease .

Anticonvulsant Properties

Studies have demonstrated that derivatives of 1,4-dihydroquinoxaline can exhibit anticonvulsant effects. This compound may contribute to this field by providing a scaffold for developing new anticonvulsant medications .

Synthesis and Derivative Development

The compound serves as a valuable intermediate in synthesizing other bioactive molecules. Its structural features allow for modifications that can enhance efficacy or alter pharmacokinetic properties. For instance, variations in substituents on the quinoxaline ring can lead to compounds with improved selectivity for specific receptor types or reduced side effects .

Glycine Receptor Studies

Research has shown that compounds similar to this compound can significantly inhibit glycine binding at NMDA receptors. This mechanism underlies its potential use in conditions characterized by excitatory neurotransmitter hyperactivity .

Behavioral Studies in Animal Models

Behavioral assays involving rodent models have indicated that administration of this compound can affect locomotor activity, suggesting its influence on CNS function. These studies often utilize varying dosages to establish dose-response relationships and assess safety profiles .

化学反応の分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions :

Example :

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate → 6,7-Dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylic acid

Mechanism :

The ester is saponified via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate that is acidified to the carboxylic acid .

Nucleophilic Substitution at Chlorine Positions

The dichloro substituents at positions 6 and 7 are susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction Conditions :

-

Reagents : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF)

-

Catalysts : K₂CO₃ or Et₃N

-

Temperature : 80–100°C

Example :

this compound + Morpholine → Ethyl 6-morpholino-7-chloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Key Findings :

-

Substitution typically occurs at the para position relative to the electron-withdrawing trifluoromethyl group .

-

Steric hindrance from the dihydroquinoxaline ring limits reactivity at position 3 .

Oxidation of the Dihydroquinoxaline Ring

The 1,4-dihydroquinoxaline core can undergo oxidation to yield fully aromatic quinoxaline derivatives.

Reaction Conditions :

-

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane

-

Temperature : 0°C to room temperature

Example :

this compound → Ethyl 6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylate

Mechanism :

DDQ abstracts two hydrogen atoms from the dihydro ring, restoring aromaticity .

Reduction of the Trifluoromethyl Group

While the trifluoromethyl group is generally stable, specialized reducing agents can partially defluorinate it under extreme conditions.

Reaction Conditions :

Example :

this compound → Ethyl 6,7-dichloro-3-(difluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Limitations :

Functionalization via Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : Dioxane/H₂O

-

Temperature : 90°C

Example :

this compound + Phenylboronic acid → Ethyl 6-phenyl-7-chloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Key Insight :

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under prolonged exposure to UV light or strong acids/bases.

Degradation Pathways :

-

Acidic Conditions : Cleavage of the ester group to carboxylic acid.

-

Basic Conditions : Hydrolysis of the ester and potential ring-opening.

特性

IUPAC Name |

ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLILJDBHZNVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650460 | |

| Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-92-9 | |

| Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。